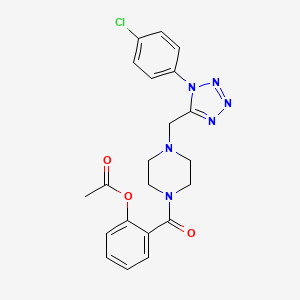

![molecular formula C20H19NO4S B3020814 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-59-7](/img/structure/B3020814.png)

4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide

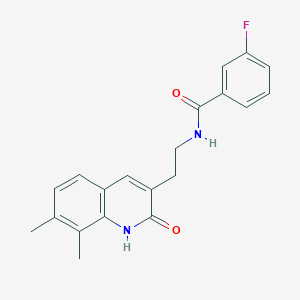

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of significant interest due to their potential therapeutic applications. In the context of the compound "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide," we can draw parallels from the synthesis of related sulfonamide compounds. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine involved the reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to yield a series of new derivatives . Similarly, the electrochemical synthesis of sulfonamide derivatives has been achieved through anodic oxidation in the presence of arylsulfinic acids, indicating the versatility of methods available for sulfonamide synthesis .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic techniques. For example, the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was characterized by FTIR, FT-Raman NMR, and single crystal X-ray diffraction, with density functional theory (DFT) calculations supporting the experimental data . Another sulfonamide, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was similarly characterized and analyzed using DFT to understand its stability and charge transfer properties . These studies provide a framework for analyzing the molecular structure of "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide."

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, as evidenced by the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives through coupling reactions and subsequent reactions with electrophiles . Additionally, the reductive ring-opening of cyclic sulfonamides has been used to synthesize amino products, showcasing the chemical reactivity of the sulfonamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are closely related to their structure and substituents. For instance, the thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic properties, such as HOMO and LUMO energies, have been calculated to understand the charge transfer within the molecules . These analyses are crucial for predicting the behavior of "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide" in various conditions.

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-24-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26(22,23)21-19-5-3-4-6-20(19)25-2/h3-14,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABPYTBUAFKIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3020733.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3020735.png)

![5-Bromo-2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3020739.png)

![6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020746.png)

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)